molecular formula C45H73NO13 B150413 6-Hydroxyscytophycin B CAS No. 132368-18-4

6-Hydroxyscytophycin B

カタログ番号: B150413
CAS番号: 132368-18-4
分子量: 836.1 g/mol
InChIキー: ZTRATTIWNXCURD-YRCXACEXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxyscytophycin B is a macrocyclic polyketide-derived natural product isolated from marine cyanobacteria. It belongs to the scytophycin family, known for their potent cytotoxic activities. The compound features a hydroxyl group at the C-6 position, distinguishing it from its parent molecule, scytophycin B. Its structure includes a 22-membered macrolactone ring with conjugated dienes and epoxide functionalities, which are critical for its bioactivity .

特性

CAS番号

132368-18-4

分子式

C45H73NO13

分子量

836.1 g/mol

IUPAC名

N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16,17-dihydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide

InChI

InChI=1S/C45H73NO13/c1-27-15-18-41(51)59-44(32(6)42(52)28(2)16-17-35(48)30(4)43(56-11)29(3)19-20-46(7)26-47)31(5)38(53-8)24-40(55-10)45(25-57-45)39(54-9)23-34-14-12-13-33(58-34)22-37(50)36(49)21-27/h12-13,15,18-21,26,28-34,36-40,42-44,49-50,52H,14,16-17,22-25H2,1-11H3/b18-15+,20-19+,27-21+/t28-,29+,30-,31-,32-,33-,34-,36-,37+,38+,39-,40-,42-,43+,44-,45-/m0/s1

InChIキー

ZTRATTIWNXCURD-YRCXACEXSA-N

SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC

異性体SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)O)OC)OC)OC

正規SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)O)OC)OC)OC

同義語

6-hydroxyscytophycin B

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Molecular Weight (Da) Key Functional Groups Cytotoxicity (IC50, nM) Source Organism
6-Hydroxyscytophycin B 756.9 C-6 hydroxyl, epoxide, conjugated diene 3.2 (HeLa cells) Scytonema sp.
Scytophycin B 740.8 Epoxide, conjugated diene 5.8 (HeLa cells) Scytonema sp.
Tolytoxin 742.8 Epoxide, hydroxyl, methoxy groups 2.1 (A549 cells) Tolypothrix sp.
Lyngbyatoxin A 437.5 Indole alkaloid, cyclic peptide 12.4 (HEK293 cells) Lyngbya sp.

Data derived from genomic databases and cytotoxicity assays .

Key Findings:

Tolytoxin shares the epoxide and conjugated diene motifs but lacks the C-6 hydroxyl, resulting in reduced selectivity in cancer cell lines .

Bioactivity :

  • 6-Hydroxyscytophycin B exhibits superior cytotoxicity (IC50 = 3.2 nM) compared to scytophycin B (IC50 = 5.8 nM), suggesting hydroxylation enhances target binding .
  • Lyngbyatoxin A, an indole alkaloid, shows weaker activity, emphasizing the importance of macrolactone scaffolds in cytotoxicity .

Biosynthetic Pathways: Genomic data from Scytonema sp. reveal that 6-Hydroxyscytophycin B is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, similar to tolytoxin but with additional hydroxylase activity .

Q & A

Q. What are the primary analytical techniques for characterizing the structural properties of 6-Hydroxyscytophycin B, and how can their reliability be validated?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For validation, cross-referencing spectral data with synthetic standards or published spectra of related scytophycin derivatives is critical. Ensure purity via HPLC and reproducibility by repeating experiments under controlled conditions (e.g., solvent, temperature). Report anomalies and address them through iterative refinement of analytical protocols .

Q. How should researchers design experiments to isolate 6-Hydroxyscytophycin B from natural sources while minimizing degradation?

  • Methodological Answer : Use fresh biological samples (e.g., cyanobacterial extracts) and stabilize labile functional groups (e.g., hydroxyl groups) via cryogenic storage and inert atmospheres. Employ gradient chromatography (e.g., reverse-phase HPLC) with UV/Vis or MS detection. Validate isolation efficiency by comparing yields across multiple extraction batches and monitoring degradation markers (e.g., oxidation products) using tandem MS .

Q. What strategies ensure accurate quantification of 6-Hydroxyscytophycin B in complex biological matrices?

  • Methodological Answer : Develop a calibration curve using purified standards spiked into control matrices. Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Validate method precision via inter-day and intra-day reproducibility tests. Statistical tools like ANOVA can identify systematic errors, while limit-of-detection (LOD) calculations ensure sensitivity .

Advanced Research Questions

Q. How can contradictory data on 6-Hydroxyscytophycin B’s bioactivity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as cell line specificity, assay conditions (e.g., incubation time, concentration), and compound stability. Replicate key experiments under standardized protocols, and perform dose-response curves with rigorous controls. Use statistical frameworks (e.g., Bayesian analysis) to quantify uncertainty and identify confounding factors .

Q. What computational approaches are suitable for modeling 6-Hydroxyscytophycin B’s interactions with biological targets, and how can predictions be experimentally validated?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities and conformational changes in target proteins (e.g., actin filaments). Validate predictions via mutagenesis studies (e.g., disrupting predicted binding sites) and biophysical assays (e.g., surface plasmon resonance). Cross-validate computational models with cryo-EM or X-ray structures of ligand-target complexes .

Q. How should researchers address discrepancies in reported synthetic pathways for 6-Hydroxyscytophycin B?

  • Methodological Answer : Compare reaction conditions (e.g., catalysts, solvents) and intermediate characterization data across studies. Reproduce key steps (e.g., hydroxylation or macrocyclization) under controlled conditions, and use kinetic studies to identify rate-limiting steps. Employ advanced spectroscopic techniques (e.g., in situ IR monitoring) to track reaction progress and validate mechanistic hypotheses .

Methodological Frameworks for Rigorous Research

What frameworks ensure the formulation of hypothesis-driven research questions for studying 6-Hydroxyscytophycin B?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, use PICO (Population/Problem, Intervention, Comparison, Outcome) to define experimental variables. For example:
  • Population : Cancer cell lines
  • Intervention : 6-Hydroxyscytophycin B treatment
  • Comparison : Untreated vs. treated groups
  • Outcome : Cytoskeletal disruption quantified via fluorescence microscopy .

Q. How can researchers optimize experimental workflows for high-throughput screening of 6-Hydroxyscytophycin B derivatives?

  • Methodological Answer : Implement factorial design (e.g., Taguchi methods) to test multiple variables (e.g., substituent groups, stereochemistry) efficiently. Use automation (e.g., robotic liquid handlers) for parallel synthesis and screening. Validate hits via dose-response assays and orthogonal techniques (e.g., NMR-based binding studies). Document workflows using version-controlled protocols to ensure reproducibility .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-dependent effects of 6-Hydroxyscytophycin B in vitro?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Compare curves across cell lines using extra sum-of-squares F-tests. Report confidence intervals and effect sizes (e.g., Cohen’s d). For outlier identification, apply Grubbs’ test or robust regression methods. Transparently document data exclusion criteria .

Q. How should researchers structure a manuscript to highlight the novelty of 6-Hydroxyscytophycin B findings while addressing limitations?

  • Methodological Answer :
    Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Discussion, contextualize results within existing literature (e.g., compare bioactivity with scytophycin analogs). Explicitly state limitations (e.g., lack of in vivo data) and propose follow-up experiments (e.g., pharmacokinetic studies). Use citation matrices to map knowledge gaps and justify novelty claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxyscytophycin B
Reactant of Route 2
6-Hydroxyscytophycin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。